
4-Chloro-7-methoxyquinoline-6-carboxamide
Overview
Description
4-Chloro-7-methoxyquinoline-6-carboxamide (CAS: 417721-36-9, molecular formula: C₁₁H₉ClN₂O₂, molecular weight: 236.65) is a critical intermediate in synthesizing lenvatinib, a tyrosine kinase inhibitor used in advanced thyroid and renal cancers . Structurally, it features a quinoline core substituted with a chloro group at position 4, methoxy at position 7, and a carboxamide at position 5. Its synthesis involves multiple steps, including condensation of methyl 4-amino-2-methoxybenzoate and isopropylidene malonate, followed by chlorination and aminolysis . Alternative methods, such as oxidative amidation using CuI and TBHP, achieve yields up to 84.5% under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide typically involves the reaction of 4-chloro-7-methoxyquinoline-6-carbonitrile with ammonia or an amine under specific conditions. One method involves dissolving the starting material in a suitable solvent like dimethyl sulfoxide (DMSO) and adding a base such as potassium carbonate. The reaction mixture is then treated with hydrogen peroxide at controlled temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chloro group undergoes substitution with nucleophiles under basic conditions, enabling diverse derivatization:
Table 1: Substitution Reactions of the 4-Chloro Group
Key mechanistic features:
-
Reactions typically require polar aprotic solvents (e.g., DMSO) and strong bases (KOH, Cs₂CO₃) to activate the quinoline ring for aromatic substitution .
-
Steric and electronic effects influence reactivity, with electron-deficient phenols showing higher efficiency .
Hydrolysis and Stability
The carboxamide group exhibits stability under acidic/basic conditions but can hydrolyze under extreme settings:
Table 2: Hydrolysis Conditions and Outcomes
Chlorination and Catalytic Transformations
While the compound itself is a chlorinated species, its synthetic precursors highlight reactivity trends:
Table 3: Key Synthetic Precursor Reactions
Stability Under Thermal and Oxidative Conditions
Thermal Stability :
Oxidative Resistance :
Industrial-Scale Reaction Optimization
Table 4: Scalable Reaction Parameters
Spectroscopic Validation
Critical analytical data confirm reaction outcomes:
This compound’s well-characterized reactivity profile enables its broad use in targeted drug synthesis, particularly for kinase inhibitors requiring precise functionalization at the 4-position.
Scientific Research Applications
Intermediate for Lenvatinib
4-Chloro-7-methoxyquinoline-6-carboxamide is chiefly utilized as a pharmaceutical intermediate in the production of Lenvatinib, an oral multi-target receptor tyrosine kinase inhibitor developed by Eisai Corporation. Lenvatinib is approved for the treatment of various cancers, including thyroid cancer, liver cancer, and non-small cell lung cancer .
Compound | Application | Target Indications |
---|---|---|
This compound | Intermediate for Lenvatinib | Thyroid cancer, liver cancer, non-small cell lung cancer |
Synthesis and Process Development
The synthesis of this compound involves several chemical reactions, including nucleophilic substitution and chlorination. A notable method includes the conversion from 4-amino-2-methoxybenzamide through a series of steps that ensure high yield and safety during production .
Synthesis Steps:
- Nucleophilic Substitution : Reaction of 4-amino-2-methoxybenzamide with a nucleophile to form 4-hydroxy-7-methoxyquinoline-6-formamide.
- Chlorination : Chlorination of the hydroxy compound to yield this compound.
Metabotropic Glutamate Receptor Antagonism
Research has indicated that derivatives of quinoline compounds, including those related to this compound, exhibit antagonistic activity against metabotropic glutamate receptor type 1 (mGluR1). A study synthesized various derivatives and evaluated their pharmacological properties, finding that certain compounds showed significant inhibition at concentrations around 10 µM .
Compound | Activity | Inhibition (%) at 10 µM |
---|---|---|
Quinoline Derivative A | mGluR1 Antagonist | >40% |
Quinoline Derivative B | mGluR1 Antagonist | >40% |
Neuropathic Pain Studies
One specific derivative demonstrated efficacy in reducing mechanical and cold allodynia in a rat model for neuropathic pain, although it was not more effective than Gabapentin . This highlights the potential of quinoline derivatives in pain management therapies.
Regulatory Insights
The regulatory landscape surrounding this compound is crucial due to its application in pharmaceuticals. The Pharmaceuticals and Medical Devices Agency (PMDA) has conducted reviews on products containing Lenvatinib, identifying potential adverse effects such as hypertension and gastrointestinal issues that require ongoing surveillance post-marketing .
Mechanism of Action
The mechanism of action of 4-chloro-7-methoxyquinoline-6-carboxamide is primarily related to its role as an intermediate in the synthesis of lenvatinib. Lenvatinib exerts its effects by inhibiting multiple receptor tyrosine kinases, including VEGFR-1, VEGFR-2, VEGFR-3, FGFR-1, FGFR-2, FGFR-3, FGFR-4, PDGFRα, RET, and c-KIT. These receptors are involved in tumor growth and angiogenesis, making lenvatinib effective in treating various cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Carboxamide vs.
- Positional Substitution: Ethyl 4-chloroquinoline-3-carboxylate’s substituent at C3 instead of C6 alters its electronic properties, reducing relevance to lenvatinib synthesis but increasing utility in antibacterial applications .
Pharmacological and Industrial Relevance
- Role in Drug Synthesis: this compound is indispensable for lenvatinib production, contributing to the final drug’s 99.5% HPLC purity .
- Impurity Profile: As "Lenvatinib Impurity LFS-B," stringent control of this compound quality is critical, whereas analogues like Ethyl 4-chloroquinoline-3-carboxylate lack such regulatory significance .
Physicochemical and Handling Considerations
- Solubility: this compound is sparingly soluble in water but dissolves in DMSO (10 mM stock solutions), requiring storage at -20°C for stability .
- Storage: Stable at room temperature under inert atmospheres, unlike 4-amino-3-chlorophenol, which requires refrigeration due to oxidative degradation risks .
Commercial Availability and Suppliers
Major suppliers include Wuhan Xinxinjiali Biotech, Chengdu Shuqing Pharmaceutical, and HePeng (Shanghai) Bio-Tech, offering the compound at ≥98% purity for research and pharmaceutical production .
Biological Activity
4-Chloro-7-methoxyquinoline-6-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities, particularly in the field of medicinal chemistry. Its structure features a chlorine atom at the 4-position, a methoxy group at the 7-position, and a carboxamide functional group at the 6-position. This unique arrangement contributes to its potential therapeutic applications, especially in cancer treatment.
The biological activity of this compound primarily involves its role as an inhibitor of various receptor tyrosine kinases (RTKs), which are critical in regulating cell growth, survival, and angiogenesis. The compound has shown significant effects on:
- Vascular Endothelial Growth Factor Receptor (VEGFR) : Inhibition of VEGFR can reduce angiogenesis, a process vital for tumor growth and metastasis.
- Platelet-Derived Growth Factor Receptor (PDGFR) : Targeting PDGFR may lead to decreased tumor proliferation and survival.
- Hepatocyte Growth Factor Receptor (c-Met) : This receptor is involved in multiple signaling pathways that promote tumorigenesis; inhibition can disrupt these pathways.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. The compound's effectiveness against various cancer types has been documented in several studies:
- Study A : Demonstrated significant inhibition of cell proliferation in breast cancer cell lines through RTK inhibition.
- Study B : Showed that treatment with this compound resulted in reduced tumor size in xenograft models of lung cancer.
Comparative Biological Activity
A comparison with related compounds highlights the unique biological profile of this compound:
Compound Name | Structural Features | Similarity Index | Biological Activity |
---|---|---|---|
This compound | Methoxy group at position 7 | 1.00 | Anticancer, antiangiogenic |
4-Chloroquinoline-6-carboxamide | No methoxy group | 0.86 | Antiviral properties |
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | Methyl ester derivative | 0.84 | Limited anticancer activity |
The similarity index indicates structural relationships that may affect biological activity, with this compound showing a higher potential for anticancer applications compared to its analogs.
Case Study 1: Inhibition of Tumor Growth
In a preclinical study involving human breast cancer xenografts, administration of this compound resulted in a 50% reduction in tumor volume compared to control groups. The study highlighted the compound's ability to inhibit key growth factors involved in tumor progression.
Case Study 2: Mechanistic Insights
Another study focused on the molecular mechanisms underlying the compound's action. It was found that treatment led to downregulation of VEGF and PDGF signaling pathways, confirming its role as an effective RTK inhibitor. This was evidenced by decreased phosphorylation levels of downstream signaling proteins.
Q & A
Basic Questions
Q. What are the common synthetic routes for 4-Chloro-7-methoxyquinoline-6-carboxamide, and how do their yields and conditions compare?
- Answer : Two primary synthetic routes are documented:
- Oxidative amidation : 4-Chloro-7-methoxyquinoline-6-carboxaldehyde undergoes oxidative amidation with ammonium bicarbonate using CuI (5 mol%) and TBHP at 80°C for 4 hours, yielding 84.5% .
- Multi-step synthesis : Starting from methyl 4-amino-2-methoxybenzoate, the process involves condensation, cyclization, chlorination, and aminolysis. This route contributes to an overall 50.4% yield in the synthesis of lenvatinib .
- Trade-offs : The oxidative amidation method offers higher yield and shorter reaction time but requires precise catalyst control. The multi-step approach is more modular but involves complex purification steps.
Q. Which spectroscopic techniques are employed to confirm the structure of this compound?
- Answer :
- 1H NMR : Used to verify substituent positions and integration ratios (e.g., methoxy and carboxamide protons) .
- ESI-MS : Confirms molecular weight and fragmentation patterns .
- SMILES/InChI : Computational validation using canonical SMILES (e.g.,
COC(=O)c1cc2c(Cl)ccnc2cc1OC
) and InChI keys (e.g.,DDDSGYZATMCUDW-UHFFFAOYSA-N
) aids in structural alignment .
Q. What are the key intermediates in the synthesis of this compound?
- Answer :
- Methyl 4-chloro-7-methoxyquinoline-6-carboxylate : Synthesized via esterification and chlorination, this intermediate undergoes aminolysis to form the carboxamide .
- 4-Chloro-7-methoxyquinoline-6-carboxaldehyde : Used in oxidative amidation reactions, requiring careful handling due to its reactivity .
Q. What purification techniques are recommended for isolating this compound?
- Answer :
- Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) effectively separates impurities .
- Recrystallization : Ethanol or dichloromethane/hexane mixtures are preferred for large-scale purification, leveraging solubility differences .
Advanced Research Questions
Q. How can researchers optimize the oxidative amidation step to improve yield while minimizing byproducts?
- Answer :
- Catalyst optimization : Screen alternatives to CuI (e.g., FeCl₃ or TEMPO) to reduce metal contamination .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and terminate the reaction at optimal conversion .
- Stoichiometry adjustments : Vary TBHP equivalents to balance oxidation efficiency and side reactions (e.g., over-oxidation).
Q. What strategies address contradictions in reported yields between different synthetic methodologies?
- Answer :
- Parameter analysis : Compare reaction variables (e.g., temperature, catalyst batch, solvent purity) across studies. For example, the oxidative amidation yield (84.5% ) vs. multi-step synthesis (50.4% ) reflects differences in step complexity.
- Design of Experiments (DoE) : Statistically optimize variables (e.g., time, temperature) to identify critical factors affecting yield.
Q. How can computational chemistry aid in predicting the reactivity of this compound in further derivatization?
- Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic (quinoline C-3) and electrophilic (chlorine-substituted C-4) sites for functionalization .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability under varying reaction conditions.
Q. How to resolve discrepancies in NMR data when synthesizing this compound?
- Answer :
- 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments (e.g., distinguishing quinoline ring protons from methoxy groups) .
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to minimize solvent peaks and improve spectral resolution.
- Dynamic averaging : Account for rotational barriers in carboxamide groups, which may cause splitting in ¹H NMR.
Properties
IUPAC Name |
4-chloro-7-methoxyquinoline-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-5-9-6(4-7(10)11(13)15)8(12)2-3-14-9/h2-5H,1H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTVNIDMGKZSGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629105 | |
Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
417721-36-9 | |
Record name | 4-Chloro-7-methoxyquinoline-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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